molecular formula C17H23NO3 B2824662 3-Piperidinepropanoic acid, 1-(4-ethylbenzoyl)- CAS No. 1304005-08-0

3-Piperidinepropanoic acid, 1-(4-ethylbenzoyl)-

Cat. No. B2824662
CAS RN: 1304005-08-0
M. Wt: 289.375
InChI Key: FFBXJMSFOHIAEH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“3-Piperidinepropanoic acid, 1-(4-ethylbenzoyl)-” is a chemical compound . It is also known as "3-(4-Ethylbenzoyl)propionic acid" . It is used for research and development purposes .


Synthesis Analysis

A new Co(II) complex, [CoL2·(H2O)4]·4H2O (HL = 3-(4-ethylbenzoyl)propionic acid), has been synthesized by one-pot reaction of 3-(4-ethylbenzoyl)propionic acid, NaOH and cobalt(II) acetate tetra hydrate in CH3CH2OH/ H2O (v: v = 3: 1) solution .


Molecular Structure Analysis

The crystal structure of [CoL2·(H2O)4]·4H2O has been characterized by single crystal X-ray diffraction analysis . The Co (II) complex belongs to monoclinic, space group P121/n1 .


Chemical Reactions Analysis

The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .


Physical And Chemical Properties Analysis

The molecular formula of “3-Piperidinepropanoic acid, 1-(4-ethylbenzoyl)-” is C12H14O3 . Its molecular weight is 206.24 .

Scientific Research Applications

Antimicrobial and Molluscicidal Activity

Studies have identified compounds with structures related to piperidine derivatives demonstrating significant antimicrobial and molluscicidal activities. For instance, prenylated benzoic acid derivatives isolated from Piper aduncum leaves exhibited notable antibacterial properties (Orjala et al., 1993). These findings suggest potential applications of such compounds in addressing bacterial infections and pest control.

Anticancer Agents

Research into propanamide derivatives bearing piperidinyl-1,3,4-oxadiazole revealed promising anticancer capabilities. Specific compounds demonstrated strong anticancer activities relative to doxorubicin, suggesting their potential as therapeutic agents against cancer (Rehman et al., 2018).

Molecular Structure Analysis

The molecular structure of compounds incorporating piperidine elements has been a subject of study to understand their conformation and interactions. For example, the crystal structure of 4-[4-(ethoxycarbonyl)piperazin-1-yl]benzoic acid provided insights into the conformation of the piperazine ring and its dihedral angles with the benzene ring, which is crucial for understanding the compound's chemical behavior and potential applications (Faizi et al., 2016).

Removal and Recovery of Anions

Compounds with piperidine structure have been synthesized and tested for their ability to selectively precipitate anions, demonstrating applications in environmental chemistry and water treatment. For instance, 4-Aminobenzoic acid derivatives showed readiness to react with oxyanions of Group VIB and vanadium, suggesting their utility in the removal and recovery of specific anions from aqueous solutions (Heininger & Meloan, 1992).

properties

IUPAC Name

3-[1-(4-ethylbenzoyl)piperidin-3-yl]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23NO3/c1-2-13-5-8-15(9-6-13)17(21)18-11-3-4-14(12-18)7-10-16(19)20/h5-6,8-9,14H,2-4,7,10-12H2,1H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFBXJMSFOHIAEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C(=O)N2CCCC(C2)CCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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